molecular formula C15H22N2O4 B1404372 5-(4-Boc-piperazin-1-yl)benzene-1,3-diol CAS No. 882695-30-9

5-(4-Boc-piperazin-1-yl)benzene-1,3-diol

Cat. No.: B1404372
CAS No.: 882695-30-9
M. Wt: 294.35 g/mol
InChI Key: JOMGLSRBXIKOGK-UHFFFAOYSA-N
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Description

5-(4-Boc-piperazin-1-yl)benzene-1,3-diol is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a benzene-1,3-diol (resorcinol) core symmetrically substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group. The presence of the Boc-protected piperazine makes this molecule a versatile intermediate for constructing more complex structures, particularly in the synthesis of potential pharmacologically active molecules . Piperazine derivatives are a prominent scaffold in drug development, and the Boc group serves as a critical protecting group for the secondary amines of the piperazine ring, allowing for selective reactions elsewhere on the molecule before facile deprotection . The 1,3-dihydroxybenzene moiety can engage in hydrogen bonding and is a common structural element in various bioactive compounds. Researchers can utilize this compound in cross-coupling reactions, amide bond formation, and as a precursor for synthesizing sophisticated molecules. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage should be in a sealed, dry container at room temperature .

Properties

CAS No.

882695-30-9

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(3,5-dihydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-6-4-16(5-7-17)11-8-12(18)10-13(19)9-11/h8-10,18-19H,4-7H2,1-3H3

InChI Key

JOMGLSRBXIKOGK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)O)O

Origin of Product

United States

Scientific Research Applications

The compound 5-(4-Boc-piperazin-1-yl)benzene-1,3-diol , with the CAS Number 197085-81-7 , is a significant chemical in various scientific research applications. This article explores its properties, synthesis, and diverse applications, particularly in medicinal chemistry and material science.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a piperazine moiety and hydroxyl groups. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amine in piperazine, enhancing the compound's stability and reactivity in various chemical reactions.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Anticancer Properties : Studies have suggested that compounds related to this structure can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its ability to form stable complexes with metal ions allows for its use in nanomaterial synthesis.

Chemical Biology

This compound serves as a valuable tool in chemical biology:

  • Bioconjugation : The hydroxyl groups make it amenable to bioconjugation techniques, facilitating the attachment of biomolecules for targeted drug delivery systems.
  • Fluorescent Probes : Modifications can lead to fluorescent derivatives useful in imaging studies.

Case Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the antidepressant effects of derivatives based on this compound. The results demonstrated significant activity in animal models, suggesting a mechanism involving serotonin receptor modulation.

Case Study 2: Polymer Synthesis

A research article in Macromolecules detailed the use of this compound as a monomer in creating novel copolymers with enhanced thermal stability and mechanical strength. The copolymers exhibited promising characteristics for industrial applications.

Chemical Reactions Analysis

Key Reactions:

  • Boc Protection of Piperazine :
    Boc (tert-butyloxycarbonyl) groups are commonly introduced to piperazine via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of palbociclib intermediates, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate was prepared via nucleophilic aromatic substitution (SNAr) followed by Boc protection .

  • Coupling with Aromatic Systems :
    Piperazine derivatives are often coupled to aromatic rings via SNAr, Buchwald–Hartwig amination, or Pd-catalyzed cross-coupling. In the synthesis of sEH inhibitors, Boc-piperazine intermediates were condensed with fluorobenzoic acid derivatives using HATU/DIPEA coupling agents .

Example Protocol:

StepReaction TypeConditionsYieldSource
1Boc ProtectionBoc₂O, NaHCO₃, THF, 0°C to RT85%
2Aromatic CouplingHATU, DIPEA, DMF, 25°C, 12 h72%

Reactivity of the Resorcinol Moiety

The benzene-1,3-diol group is highly reactive toward electrophilic substitution and protection/deprotection strategies:

  • Protection of Hydroxyl Groups :
    Resorcinol derivatives are often protected as silyl ethers (e.g., TBS or TIPS) or methyl ethers to prevent undesired side reactions. For instance, in the synthesis of carbamazepine dihydrate, hydroxyl groups were protected during crystallization studies .

  • Sulfonation and Alkylation :
    The diol can undergo sulfonation (e.g., with SO₃) or alkylation (e.g., with benzyl chloride), as seen in the synthesis of 1-benzylpiperazine derivatives .

Boc Deprotection:

The Boc group is typically removed under acidic conditions (e.g., HCl in dioxane or TFA), yielding a free piperazine. For example:

  • Conditions : TFA/DCM (1:1), 2 h, RT .

  • Application : Deprotection of Boc-piperazine intermediates in sEH inhibitor synthesis enabled subsequent coupling with carboxylic acids .

Post-Deprotection Reactions:

  • Acylation : Free piperazine reacts with acyl chlorides or activated esters (e.g., HATU-mediated coupling).

  • Reductive Amination : Piperazine can participate in reductive amination with aldehydes/ketones (e.g., NaBH₃CN or STAB) .

4-[(5-Piperazin-1-yl-1,3-dihydroisoindol-2-yl)sulfonyl]benzene-1,3-diol :

  • Structure : Similar resorcinol core with a piperazine-sulfonyl substituent.

  • Key Reaction : Sulfonation of the isoindole intermediate followed by piperazine coupling.

  • Conditions : Piperazine, K₂CO₃, DMF, 80°C, 24 h .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Derivatives

The benzene-1,3-diol (resorcinol) scaffold is versatile, with modifications driving diverse biological activities. Below are key structural analogs:

Table 1: Structural and Functional Comparison of Benzene-1,3-diol Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Key Reference
5-(4-Boc-piperazin-1-yl)benzene-1,3-diol 4-Boc-piperazinyl ~350.4 Synthetic intermediate (CNS drug potential)
trans-Resveratrol 4-Hydroxystyryl 228.24 Antioxidant, anticancer
5-(13-methyltetradecyl)benzene-1,3-diol Long alkyl chain ~350.5 Antimicrobial (panosilains)
5-(benzofuran-2-yl)benzene-1,3-diol Benzofuran 242.23 Antioxidant, antimicrobial
5-(1,1-dimethylheptyl)resorcinol Branched alkyl chain ~266.4 Neuroprotective (>50% at 1 μM)
4-CHLORO-6-[5-(3,4-DIMETHOXYPHENYL)-1,2,3-THIADIAZOL-4-YL]benzene-1,3-diol Thiadiazole + chloro/methoxy 364.8 Undisclosed (structural complexity)

Physicochemical Properties

  • Solubility : The Boc-piperazinyl group in the target compound increases hydrophobicity compared to polar analogs like resveratrol. This may improve blood-brain barrier penetration, relevant for CNS drug development.
  • Synthetic Utility: The Boc group facilitates amine protection during coupling reactions, as seen in ’s synthesis of carboxamides . In contrast, alkylresorcinols are synthesized via Wittig reactions , while benzofuran derivatives require cyclization strategies .

Preparation Methods

General Synthesis Strategy

  • Starting Materials : The synthesis often begins with a protected piperazine derivative, such as tert-butyl 4-aminopiperazine-1-carboxylate, and a benzene diol precursor like resorcinol.

  • Coupling Reaction : The coupling step involves reacting the piperazine derivative with the benzene diol in the presence of a base. This step is typically carried out in a polar solvent.

  • Protection and Deprotection : Depending on the specific synthesis route, protection and deprotection steps may be necessary to ensure the desired functional groups are accessible for further reactions.

Specific Conditions

  • Solvents : Polar solvents such as methanol, ethanol, or water are commonly used.
  • Bases : Sodium hydroxide, potassium hydroxide, or metal alcoholates like sodium methanolate are preferred bases.
  • Temperature : Reactions are often conducted at room temperature to avoid unnecessary complexity.

Analysis of Synthesis Conditions

Synthesis Step Conditions Outcome
Coupling Reaction Polar solvent, base (e.g., NaOH), room temperature Formation of intermediate
Protection/Deprotection Depends on protecting groups used Access to desired functional groups
Purification Column chromatography or crystallization Pure compound

Challenges and Advantages

  • Challenges : The need for multiple protection and deprotection steps can complicate the synthesis and reduce efficiency.
  • Advantages : Using resorcinol as a starting material can be economically advantageous compared to other benzene diol precursors.

Q & A

(Basic) What synthetic routes are commonly employed for the preparation of 5-(4-Boc-piperazin-1-yl)benzene-1,3-diol, and how can reaction conditions be optimized for scalability?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving Boc-protected piperazine derivatives. For example, substituted piperazines react with activated diol precursors under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes temperature control (0–25°C), stoichiometric ratios (1:1.2 for piperazine:diol), and purification via normal-phase chromatography with gradients like 10% methanol/0.1% ammonium hydroxide to remove byproducts . Flow synthesis methodologies, as demonstrated for cannabinoid derivatives, enhance reproducibility by maintaining precise parameters (residence time: 30 min, 60°C) .

(Basic) What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : Aromatic protons (δ 6.2–6.8 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) confirm substitution patterns.
  • HPLC-MS : Purity assessment (>98%) using a C18 column with 0.1% TFA/MeCN gradients.
  • FT-IR : Functional group identification (O-H stretch ~3400 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves ambiguities (R-factor <0.05) .

(Advanced) How do molecular aggregation phenomena affect the spectroscopic characterization of benzene-1,3-diol derivatives, and what experimental approaches mitigate these effects?

Answer:
Aggregation causes bathochromic shifts (Δλ ~15 nm) and fluorescence quenching (70% intensity loss). Mitigation strategies include:

  • Dilute solutions : <1 mM in DMSO.
  • Temperature control : 25±0.1°C during measurements.
  • Time-resolved spectroscopy : Differentiates monomeric vs. aggregated states.
  • DFT calculations : B3LYP/6-31G* simulations validate experimental spectra .

(Advanced) What strategies effectively resolve contradictions between computational predictions and experimental data for this compound's logP and solubility?

Answer:
Discrepancies arise from solvent effects or tautomerism. Solutions include:

  • Experimental logP : Shake-flask method (octanol/water partition) combined with COSMO-RS simulations.
  • Solubility : Biorelevant media (FaSSIF/FeSSIF) and Abraham parameter correlations.
  • XlogP validation : HPLC-derived logP using calibration curves (e.g., resveratrol analogs: XlogP ~3.8) .

(Basic) What purification challenges are associated with this compound, and how are they addressed?

Answer:
Challenges include Boc-deprotected byproducts and residual solvents. Solutions:

  • Orthogonal purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization (ethanol/water, 4:1).
  • Preparative HPLC : Phenyl-hexyl column (5 µm, 250×21.2 mm) at 15 mL/min achieves baseline separation .

(Advanced) How does the Boc protection group influence the compound's metabolic stability in preclinical models, and what in vitro assays are predictive?

Answer:
The Boc group reduces hepatic clearance by shielding piperazine from CYP3A4 oxidation. Assays include:

  • Liver microsome incubations : Human/rat microsomes (1 mg/mL protein) with LC-MS/MS quantification (LLOQ 1 ng/mL).
  • In silico predictions : StarDrop’s DEREK Nexus identifies vulnerable sites.
  • Esterase inhibitors : Control non-CYP degradation .

(Basic) What are the critical parameters for maintaining the stability of this compound in solution and solid states?

Answer:

  • Solid-state : Store at -20°C under nitrogen with desiccant (≤5% humidity).
  • Solution (DMSO) : Limit freeze-thaw cycles (<3); use acid-washed vials to prevent metal-catalyzed degradation.
  • Aqueous solutions : Use within 24 hours (pH 7.4 PBS) to avoid hydrolysis. Monitor via periodic HPLC (RSD <2% over 6 months) .

(Advanced) What structure-activity relationship (SAR) insights guide the modification of the benzene-1,3-diol core for enhanced target binding?

Answer:

  • Hydrogen bonding : Diol motif contributes ~-5 kcal/mol binding energy (alanine scanning mutagenesis).
  • Electron-withdrawing groups : -NO₂ at C4 enhances π-stacking (ΔΔG ~-1.2 kcal/mol).
  • Piperazine substituents : Bulkier N-groups improve hydrophobic pocket fitting (MD simulations: RMSD <1.5 Å) .

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